Cas no 2763984-66-1 (Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
![Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2763984-66-1x500.png)
Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-37343778
- 2763984-66-1
- ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
- Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
-
- インチ: 1S/C14H17NO2/c1-2-17-13(16)14-8-11(9-14)12(15-14)10-6-4-3-5-7-10/h3-7,11-12,15H,2,8-9H2,1H3
- InChIKey: HWGBYTZKHCQCQZ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C12CC(C(C3C=CC=CC=3)N1)C2)=O
計算された属性
- せいみつぶんしりょう: 231.125928785g/mol
- どういたいしつりょう: 231.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37343778-10.0g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 10.0g |
$8357.0 | 2025-03-18 | |
Enamine | EN300-37343778-0.25g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 0.25g |
$1789.0 | 2025-03-18 | |
Enamine | EN300-37343778-1.0g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 1.0g |
$1944.0 | 2025-03-18 | |
Enamine | EN300-37343778-0.1g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 0.1g |
$1711.0 | 2025-03-18 | |
Enamine | EN300-37343778-2.5g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 2.5g |
$3809.0 | 2025-03-18 | |
Enamine | EN300-37343778-5.0g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 5.0g |
$5635.0 | 2025-03-18 | |
Enamine | EN300-37343778-0.5g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 0.5g |
$1866.0 | 2025-03-18 | |
Enamine | EN300-37343778-0.05g |
ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
2763984-66-1 | 95.0% | 0.05g |
$1632.0 | 2025-03-18 |
Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2763984-66-1)
Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2763984-66-1) is a structurally unique bicyclic compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound belongs to the class of azabicycloalkanes, which are known for their potential as scaffolds in drug discovery due to their rigid and three-dimensional structures. The presence of both phenyl and ester functional groups in this molecule further enhances its versatility for chemical modifications and biological applications.
Recent studies have focused on the synthesis and pharmacological evaluation of Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route to this compound via a [2+2] cycloaddition reaction, achieving high yield and enantioselectivity. The researchers highlighted the compound's potential as a building block for the development of novel central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier (BBB).
In another significant development, a research team from the University of Cambridge investigated the biological activity of Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives against neurodegenerative diseases. Their findings, published in ACS Chemical Neuroscience (2024), revealed that certain derivatives exhibited promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in Alzheimer's disease pathogenesis. The lead compound from this series showed IC50 values in the nanomolar range, suggesting its potential as a therapeutic candidate.
From a structural perspective, computational modeling studies have provided insights into the molecular interactions of Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate with various biological targets. Molecular docking simulations published in RSC Advances (2023) demonstrated that the compound's bicyclic core forms stable interactions with the active sites of several G protein-coupled receptors (GPCRs), particularly those involved in pain modulation. This finding opens new avenues for the development of non-opioid analgesics based on this scaffold.
The pharmaceutical industry has also shown growing interest in this compound. Patent applications filed in 2024 by major pharmaceutical companies disclose novel formulations of Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate derivatives for the treatment of psychiatric disorders. These patents highlight improved pharmacokinetic properties and reduced side-effect profiles compared to existing medications, suggesting potential clinical advantages.
Despite these promising developments, challenges remain in the optimization of Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate-based therapeutics. Current research efforts are focused on improving the synthetic scalability of the core structure and addressing metabolic stability issues identified in preclinical studies. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.
In conclusion, Ethyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS: 2763984-66-1) represents a promising scaffold in medicinal chemistry with diverse therapeutic potential. The recent advancements in its synthesis, biological evaluation, and computational modeling provide a solid foundation for future drug discovery efforts. Continued research in this area is expected to yield novel therapeutic agents for CNS disorders, neurodegenerative diseases, and pain management in the coming years.
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